molecular formula C14H24N2 B13373188 N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine

N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine

Cat. No.: B13373188
M. Wt: 220.35 g/mol
InChI Key: LODKBEXQWVHUBA-UHFFFAOYSA-N
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Description

N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine is an organic compound known for its unique structural properties and applications in various fields of science and industry. This compound features a tert-butyl group and a dimethylamino group attached to a phenyl ring, making it a versatile molecule in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine typically involves the reaction of 2-tert-butyl-5-bromoaniline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine is unique due to its combination of tert-butyl and dimethylamino groups, which provide steric hindrance and electronic effects that enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications .

Properties

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

4-tert-butyl-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine

InChI

InChI=1S/C14H24N2/c1-14(2,3)12-9-8-11(15(4)5)10-13(12)16(6)7/h8-10H,1-7H3

InChI Key

LODKBEXQWVHUBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N(C)C)N(C)C

Origin of Product

United States

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